Promethazine

Catalog No.
S540264
CAS No.
60-87-7
M.F
C17H20N2S
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promethazine

CAS Number

60-87-7

Product Name

Promethazine

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3

InChI Key

PWWVAXIEGOYWEE-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

solubility

Very soluble in dilute hydrogen chloride
In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C
2.45e-02 g/L

Synonyms

Atosil, Diphergan, Diprazin, Hydrochloride, Promethazine, Isopromethazine, Phenargan, Phenergan, Phensedyl, Pipolfen, Pipolphen, Proazamine, Promet, Prometazin, Promethazine, Promethazine Hydrochloride, Prothazin, Pyrethia, Remsed, Rumergan

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

The exact mass of the compound Promethazine is 284.1347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.6 mg/l (at 24 °c)5.50e-05 mvery soluble in dilute hydrogen chloridein water, 1.56x10-2 g/l (15.6 mg/l) at 24 °c2.45e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30321. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-emetic Properties

Promethazine's primary function is as an antiemetic, meaning it helps prevent nausea and vomiting. Researchers are interested in understanding the mechanisms behind this effect to develop more targeted and effective antiemetic drugs. Studies suggest promethazine works by blocking specific receptors in the brain and GI tract, hindering the signals that trigger nausea and vomiting [1].

([1] Promethazine use among chronic pain patients: )

Antihistaminic and Anti-Allergic Effects

Promethazine also possesses antihistaminic and anti-allergic properties. Researchers are exploring its potential role in managing allergic reactions and associated symptoms like inflammation. Promethazine's ability to block histamine receptors, which play a key role in allergic responses, is being investigated for its effectiveness in treating allergic rhinitis and other allergic conditions [2].

([2] Topical Promethazine Side Effects: Our Experience and Review of the Literature: )

Sedative Effects

Promethazine has well-known sedative properties. Researchers are interested in its potential use in sedation during medical procedures or for anxiety management. Studies are ongoing to determine the optimal dosage and potential side effects of promethazine for sedation purposes [2].

([2] Topical Promethazine Side Effects: Our Experience and Review of the Literature: )

Other Research Areas

Promethazine's diverse pharmacological effects have led researchers to explore its potential applications in various other areas. These include:

  • Neurodegenerative Diseases: Investigating the effect of promethazine on neurotransmitters like dopamine, which may be relevant in Parkinson's disease research [2].
  • Antimalarial Properties: Preliminary studies suggest promethazine might have some antimalarial activity, but further research is needed [2].
  • Drug Delivery Systems: Researchers are exploring the use of promethazine as a carrier molecule for delivering other drugs more effectively [3].

Promethazine is a phenothiazine derivative primarily recognized for its antihistamine properties. It is commonly used to treat allergic conditions, motion sickness, nausea, and as a sedative. The chemical formula for promethazine is C17H20N2SC_{17}H_{20}N_{2}S, with a molecular weight of approximately 284.42 g/mol. It exists as a white or faintly yellow crystalline powder that is highly soluble in water and alcohol but practically insoluble in ether .

Promethazine's mechanism of action is multifaceted. Its primary antihistaminic effect is attributed to competitive inhibition of histamine at H₁ receptors, particularly in the central nervous system. This reduces histamine-mediated allergic reactions like itching, runny nose, and hives.

Promethazine's antiemetic effect likely involves antagonism of dopamine D₂ receptors in the area postrema, a brainstem region involved in nausea and vomiting control. Additionally, its sedative properties are thought to arise from the blockade of H₁ receptors in the reticular activating system, a part of the brain responsible for wakefulness.

Promethazine is generally well-tolerated but can cause drowsiness, dizziness, and other central nervous system side effects. It should be used with caution in individuals with certain medical conditions and can interact with other medications. Promethazine misuse, particularly in combination with opioids, can be dangerous and lead to respiratory depression and even death.

Data on Toxicity:

  • The oral median lethal dose (LD₅₀) of promethazine in rats is 625 mg/kg.
, particularly oxidation. In the presence of air and moisture, it slowly oxidizes, acquiring a blue color. This reaction is accelerated by exposure to light and heat, leading to degradation . Promethazine is also known to interact with alkalis and alkaline solutions, which can cause further degradation. Its stability profile indicates that it may emit toxic fumes upon decomposition, including hydrochloric acid and sulfur oxides .

Promethazine exhibits multiple pharmacological activities:

  • Antihistamine: It acts as an H1 receptor antagonist, blocking the effects of histamine and alleviating allergy symptoms .
  • Antidopaminergic: It inhibits dopamine receptors in the central nervous system, contributing to its antiemetic effects .
  • Anticholinergic: Promethazine has mild anticholinergic properties that help reduce secretions and alleviate motion sickness .

The drug crosses the blood-brain barrier and has significant sedative effects, making it useful in managing anxiety and inducing sleep .

Promethazine can be synthesized through several methods, typically involving the reaction of 10H-phenothiazine with dimethylaminoethyl chloride. The synthesis generally follows these steps:

  • Formation of Phenothiazine: The initial step involves synthesizing phenothiazine from diphenylamine and sulfur.
  • Alkylation: The phenothiazine derivative undergoes alkylation with dimethylaminoethyl chloride to introduce the dimethylamino group.
  • Purification: The product is then purified through recrystallization from suitable solvents.

Promethazine has a broad range of applications in clinical settings:

  • Allergic Conditions: Used for treating allergic rhinitis and conjunctivitis.
  • Motion Sickness: Effective in preventing nausea associated with motion sickness.
  • Sedation: Utilized preoperatively to induce sedation.
  • Antiemetic: Commonly prescribed for nausea and vomiting related to chemotherapy or surgery .

Additionally, it has off-label uses for treating insomnia and anxiety disorders due to its sedative properties.

Promethazine interacts with various medications, necessitating caution during co-administration:

  • Monoamine Oxidase Inhibitors: Co-administration can lead to severe hypertensive reactions; thus, it is contraindicated within 14 days of using these agents .
  • CYP2D6 Substrates: Promethazine can increase plasma levels of drugs metabolized by CYP2D6, such as amitriptyline, leading to enhanced side effects .
  • Other CNS Depressants: Concurrent use with other sedatives or alcohol can amplify sedative effects, increasing the risk of respiratory depression .

Promethazine shares structural similarities with other phenothiazine derivatives but possesses unique properties that differentiate it from them:

Compound NameChemical StructureKey Properties
ChlorpromazineC₁₈H₁₈ClN₃SAntipsychotic; stronger dopamine antagonist
ProchlorperazineC₁₈H₁₈ClN₃SAntiemetic; used primarily for severe nausea
ThioridazineC₂₁H₂₄N₂SAntipsychotic; more sedative than promethazine

While all these compounds exhibit antihistaminic properties, promethazine is distinguished by its pronounced sedative effects and broader application in allergy management compared to its counterparts .

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography represents one of the most extensively utilized analytical techniques for promethazine characterization, offering exceptional versatility and precision across diverse analytical applications. The methodology encompasses various detection systems and column technologies specifically optimized for promethazine analysis [1] [2] [3].

Reversed-Phase HPLC Systems

The most prevalent approach employs reversed-phase chromatography utilizing C18 and C8 stationary phases. A comprehensive study demonstrated the effectiveness of a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol, water, and triethylamine in a 90:10:0.1 volume ratio, achieving excellent separation with retention times of 2.853 minutes for paracetamol and 5.107 minutes for promethazine hydrochloride when analyzed simultaneously [4]. The method exhibited recovery percentages between 98 and 102 percent, confirming its accuracy for pharmaceutical analysis.

Alternative stationary phase configurations have proven equally effective. The utilization of C8 columns (150 mm × 4.6 mm, 3 μm particle size) with acetonitrile and 25 millimolar phosphate buffer (pH 7.0) in a 50:50 volume ratio has demonstrated superior performance for stability-indicating analysis [5]. This configuration enables quantitation through ultraviolet detection at 249 nanometers based on peak area measurements, providing robust analytical performance for hot-melt extruded formulations and sustained-release tablets.

Chiral Separation Methodology

Enantioselective analysis of promethazine requires specialized chiral stationary phases. The Vancomycin Chirobiotic V column (250 × 4.6 mm) has emerged as the optimal choice for enantiomer separation [1]. The mobile phase composition of methanol, acetic acid, and triethylamine (100:0.1:0.1 percent by volume) at 20 degrees Celsius with a flow rate of 1 milliliter per minute enables baseline separation of promethazine enantiomers. The method demonstrates excellent linearity with correlation coefficients exceeding 0.999, relative standard deviations of 0.29 and 0.36 percent for the respective enantiomers, and detection limits of 0.04 micrograms per milliliter [1].

Electrochemical Detection Systems

The integration of electrochemical detection with HPLC provides enhanced sensitivity for promethazine analysis. A validated method employing a cyanopropyl column (150 mm × 4.6 mm) with methanol, 0.15 M ammonium acetate, and water (38:50:12 volume ratio) achieves detection limits as low as 0.1 nanograms per milliliter in plasma samples [2]. The electrochemical detector operates at +0.8 volts versus silver/silver chloride reference electrode, while simultaneous ultraviolet detection at 236 nanometers provides confirmatory analysis.

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry constitutes a powerful analytical approach for promethazine determination, particularly excelling in biological matrix analysis and providing unambiguous compound identification through mass spectral fragmentation patterns [6] [7].

Instrumental Configuration and Column Selection

The most widely implemented GC-MS systems utilize dimethylsiloxane-based stationary phases, specifically HP-1 columns (30 meters × 0.25 millimeters × 0.25 micrometers film thickness). Helium carrier gas at 1.5 milliliters per minute provides optimal separation efficiency with temperature programming from 100°C to 280°C at 20°C per minute increments [8] [6].

Mass Spectrometric Detection Parameters

Electron ionization at 70 electron volts generates characteristic fragmentation patterns essential for promethazine identification. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the protonated molecular ion, while the base peak occurs at m/z 72, representing the dimethylaminopropyl fragment [(CH₃)₂NCHCH₃]⁺ [8]. Selected ion monitoring techniques focusing on these diagnostic ions enhance sensitivity and selectivity, achieving detection limits of 0.5 nanograms per milliliter in plasma matrices [6].

Biological Sample Analysis

GC-MS methodology demonstrates exceptional performance for promethazine analysis in complex biological matrices. Plasma sample preparation involves liquid-liquid extraction under basic conditions (pH ≥ 9) using 1-chlorobutane as the extraction solvent [7]. The method successfully quantifies promethazine concentrations ranging from therapeutic levels to forensic applications, including analysis of illicit preparations such as "dirty sprite" beverages containing codeine, dihydrocodeine, and promethazine [7].

Method Development and Validation

Optimization Strategies

Method development for promethazine analysis requires systematic optimization of multiple chromatographic parameters. Mobile phase pH represents a critical factor, with optimal performance achieved at pH values between 3.0 and 7.0 depending on the detection system employed [3] [5]. Buffer capacity must be sufficient to maintain pH stability throughout analytical runs while avoiding excessive ionic strength that could compromise column performance.

Validation Parameters and Acceptance Criteria

Comprehensive method validation follows International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness assessment [3] [5]. Specificity requires complete separation of promethazine from known impurities and degradation products, typically achieving resolution values exceeding 2.0 between critical peak pairs.

Linearity studies demonstrate correlation coefficients consistently exceeding 0.999 across concentration ranges spanning two to three orders of magnitude [1] [3]. Accuracy assessments through recovery studies yield values between 99.0 and 101.4 percent, while precision measurements show relative standard deviations below 2.0 percent for both repeatability and intermediate precision [1] [5].

Spectroscopic Techniques

UV-Visible Spectrophotometry

Ultraviolet-visible spectrophotometry provides a fundamental analytical approach for promethazine quantification, offering simplicity, cost-effectiveness, and broad applicability across pharmaceutical analysis applications [9] [10] [11].

Fundamental Spectroscopic Properties

Promethazine exhibits characteristic ultraviolet absorption with maximum wavelengths occurring at 294-297 nanometers in aqueous solution, attributable to n→π* electronic transitions within the phenothiazine ring system [12] [11]. The molar absorptivity values range from 1.93 × 10⁴ to 3.42 × 10⁴ liters per mole per centimeter, depending on solvent conditions and pH [9] [10].

Direct Measurement Protocols

Direct spectrophotometric analysis employs straightforward procedures utilizing standard ultraviolet-visible spectrophotometers with 1-centimeter path length cells. A validated method demonstrates linearity from 0.125 to 12 micrograms per milliliter with correlation coefficients of 0.9996 [13]. The method achieves accuracy values between 98.7 and 103.6 percent recovery with precision measurements showing relative standard deviations below 1.6 percent [13].

Direct UV-Visible Methods

Pharmaceutical Formulation Analysis

Direct ultraviolet spectrophotometry at 251 nanometers enables quantitative analysis of promethazine hydrochloride in phosphate buffer saline at pH 7.4, facilitating dissolution and penetration studies [13]. The method demonstrates excellent linearity with regression equations of the form Y = 0.08X + 0.002, where Y represents absorbance and X represents concentration in micrograms per milliliter.

Analytical Performance Characteristics

Validation studies confirm the robustness of direct spectrophotometric methods across various operational parameters. Precision assessments yield relative standard deviations of 1.51 and 1.54 percent for intermediate precision measurements [10]. Detection limits vary with instrumental sensitivity and matrix complexity, typically ranging from sub-microgram to microgram per milliliter levels depending on specific analytical conditions.

Oxidative Coupling Reaction Methods

Iron(III)-Phenanthroline Complex Formation

A highly sensitive spectrophotometric method based on oxidative coupling reactions utilizes the reduction of iron(III) ions by promethazine, followed by complex formation with 1,10-phenanthroline [10]. The resulting red-colored complex exhibits maximum absorption at 504-514 nanometers with exceptional stability for at least 60 minutes. The method demonstrates linear responses from 2 to 16 micrograms per milliliter with molar absorptivity of 34,237.9 liters per mole per centimeter [10].

Cerium(IV) Oxidative Coupling System

An alternative oxidative coupling approach employs ammonium cerium(IV) sulfate as the oxidizing agent in combination with 5-aminosalicylic acid as the coupling reagent [14]. The reaction produces a green-colored solution exhibiting maximum absorption at 598 nanometers. Stoichiometric investigations confirm a 1:1 molar ratio between promethazine and the coupling reagent, with linear responses spanning 2 to 28 micrograms per milliliter concentrations [14].

Method Optimization and Validation

Optimization of oxidative coupling methods requires careful control of reaction conditions including oxidation duration, temperature, reagent concentrations, and pH. The cerium(IV) method achieves optimal performance with molar absorption coefficients of 1.9606 × 10⁴ liters per mole per centimeter and Sandell sensitivity indices of 0.0164 micrograms per square centimeter [14]. Recovery studies demonstrate accuracy between 99.88 and 100.34 percent with relative standard deviations ranging from 0.8553 to 1.2671 percent [14].

Electrochemical Methods

Potentiometric Titration

Potentiometric titration represents a classical analytical approach for promethazine quantification, providing accurate and precise measurements particularly suitable for pharmaceutical preparations and quality control applications [15] [16] [17].

Ion-Selective Electrode Development

Modern potentiometric methods employ specialized ion-selective electrodes based on promethazine-tetraphenylboron ion pairs incorporated into polyvinyl chloride membrane matrices [15]. The electrode construction utilizes dioctylphthalate as the plasticizing liquid, achieving linear response characteristics with mean calibration graph slopes of 58 millivolts per decade at 25°C [15]. The concentration range spans from 1 × 10⁻⁵ to 6 × 10⁻² molar with detection limits of 8 × 10⁻⁶ molar promethazine hydrochloride [15].

Phosphotungstic Acid Ion-Pair Systems

Alternative electrode designs utilize promethazine-phosphotungstic acid ion pairs with various plasticizers including di-butyl phosphate, tri-n-butyl phosphate, o-nitrophenyl octyl ether, and di-n-butyl phthalate [16] [18]. Electrodes incorporating di-butyl phosphate, tri-n-butyl phosphate, and o-nitrophenyl octyl ether demonstrate identical linear ranges between 1 × 10⁻⁴ and 1 × 10⁻¹ molar, while di-n-butyl phthalate-based electrodes function optimally from 5 × 10⁻⁴ to 1 × 10⁻¹ molar [16].

Selectivity and Interference Studies

Comprehensive selectivity investigations examine potential interferences from common cations including lithium, sodium, potassium, magnesium, calcium, zinc, iron(III), chromium(III), and aluminum(III) [16]. The electrodes demonstrate excellent selectivity toward promethazine cations with minimal interference from these species. Optimal pH range spans 4.2 to 6.8, outside which electrode performance deteriorates due to protonation or deprotonation effects [15].

Electrochemical Detection Systems

Modified Carbon Electrodes

Advanced electrochemical sensors employ modified glassy carbon electrodes incorporating multi-walled carbon nanotubes and gold nanoparticles for enhanced sensitivity and selectivity [19] [20]. The modification process involves electrochemical deposition of gold nanoparticles onto carbon nanotube-modified electrode surfaces, creating synergistic effects that improve electron transfer kinetics and electrode sensitivity.

Performance Characteristics

Multi-walled carbon nanotube-gold nanoparticle modified electrodes achieve linear responses from 0.5 to 100 micromolar concentrations with correlation coefficients of 0.9991 [19]. Detection limits reach 0.13 micromolar (3 standard deviations/slope), representing significant improvements over unmodified electrodes. The oxidation of promethazine occurs at more favorable cathodic potentials compared to bare glassy carbon electrodes, enhancing analytical selectivity [19].

Differential Pulse Voltammetry Applications

Differential pulse voltammetry using modified electrodes enables sensitive promethazine determination in complex matrices including forensic samples, pharmaceutical formulations, and synthetic saliva [19] [21]. DNA-modified electrodes demonstrate exceptional sensitivity with detection limits of 3.0 × 10⁻¹⁰ molar and linear ranges spanning 4.7 × 10⁻¹⁰ to 9.3 × 10⁻⁹ molar [22]. The interaction between promethazine and immobilized DNA molecules produces well-defined voltammetric peaks at 52 millivolts (cathodic) and 96 millivolts (anodic) versus silver/silver chloride reference electrodes [22].

Stability-Indicating Methods

Forced Degradation Studies

Forced degradation studies constitute essential components of stability-indicating method development, providing comprehensive understanding of promethazine degradation pathways and enabling development of analytical methods capable of distinguishing parent compound from degradation products [23] [24] [25].

Hydrolytic Degradation Conditions

Acidic hydrolysis studies employ hydrochloric acid solutions at elevated temperatures, typically 60-90°C, generating various phenothiazine derivatives through side chain modifications [24] [25]. Basic hydrolysis using sodium hydroxide solutions produces primarily side chain cleavage products through nucleophilic attack mechanisms. Both hydrolytic pathways follow first-order kinetics with rate constants dependent on pH, temperature, and ionic strength [25].

Oxidative Stress Testing

Oxidative degradation studies utilize hydrogen peroxide solutions, often enhanced by metal ion catalysts including copper(II) and iron(III) [23]. The process generates promethazine sulfoxide as the primary oxidation product, along with semiquinone free radicals and various secondary degradation products lacking intact side chains [23]. The degradation follows first-order kinetics in oxygen-saturated media with maximum degradation rates observed at pH 5 [23].

Thermal and Photolytic Degradation

Thermal degradation studies conducted at 90°C under various pH conditions reveal complex kinetic behavior dependent on drug concentration [25]. At concentrations up to 1.56 × 10⁻² molar, the process follows first-order kinetics, while concentrations exceeding 9.35 × 10⁻² molar exhibit zero-order behavior. This concentration dependence correlates with drug micelle formation, with first-order monomer processes and half-order micellar processes occurring simultaneously [25].

Photolytic degradation under ultraviolet light exposure generates photo-oxidation products through non-first-order kinetic mechanisms [24]. The degradation rate shows strong pH dependence with activation energies ranging from 5570 to 6601 calories per mole depending on solution pH [24].

Impurity Profiling

Known Impurities and Their Origins

Comprehensive impurity profiling identifies several key degradation products and process-related impurities requiring analytical control [26] [27] [28]. Promethazine sulfoxide represents the most significant specified impurity, formed through oxidative stress conditions and metabolic processes. N-desmethyl promethazine results from N-demethylation reactions, while iso-promethazine occurs as a positional isomer from synthetic processes [26].

Phenothiazine represents the core structure remaining after complete side chain degradation, while N-desmethyl promethazine sulfoxide results from combined demethylation and oxidation processes [26]. Dimethylaminoisopropyl chloride constitutes a Class 2 genotoxic impurity requiring stringent control at trace levels [29].

Analytical Separation Strategies

Effective impurity profiling requires chromatographic methods capable of resolving structurally similar compounds. The UDC-Cholesterol column demonstrates superior performance for critical separations, particularly the challenging iso-promethazine/promethazine pair [27]. Gradient elution systems employing potassium phosphate buffers with acetonitrile provide optimal selectivity, with typical separations achieving resolution values exceeding 2.0 between adjacent peaks [28].

Quantitative Impurity Analysis

Quantitative analysis of specified impurities requires validated methods with appropriate sensitivity and accuracy. Promethazine sulfoxide quantitation typically achieves detection limits below safety threshold levels, confirming formulation compliance with regulatory requirements [26]. Method validation encompasses linearity, accuracy, precision, and specificity for each impurity, with acceptance criteria based on International Conference on Harmonization guidelines and regulatory safety thresholds.

HPLC Methods Summary
MethodColumnMobile PhaseDetectionLODApplication
HPLC with Electrochemical DetectionCN column (150 mm × 4.6 mm)Methanol-0.15M ammonium acetate-water (38:50:12)Electrochemical (0.8 V) and UV (236 nm)0.1 ng/mLPlasma analysis
HPLC Chiral SeparationVancomycin Chirobiotic V (250 × 4.6 mm)Methanol:acetic acid:triethylamine (100:0.1:0.1)UV (254 nm)0.04 μg/mLEnantiomer separation
HPLC with UV Detection (C18)C18 (250 mm × 4.6 mm)Methanol:water:triethylamine (90:10:0.1)UV (250 nm)Not specifiedPharmaceutical formulations
HPLC Stability-Indicating MethodAgilent Eclipse XDB-C18 (250 × 4.6 mm, 5 μm)Gradient: KH₂PO₄ pH 3.0:acetonitrile (80:20) to (10:10:80)UV (224 nm)Not specifiedRelated substances analysis
GC-MS Methods Summary
MethodColumnTemperature ProgramDetectionLODApplication
GC-MS with Selected Ion MonitoringHP-1 (30m × 0.25mm × 0.25μm)100°C to 280°C at 20°C/minMS with SIM (m/z 72, 284)0.5 ng/mLPlasma analysis
GC-MS for Hair AnalysisHP-1 (30m × 0.25mm × 0.25μm)100°C to 280°C at 20°C/minMS with SIMNot specifiedHair samples
UV-Vis Spectrophotometry Methods Summary
MethodWavelength (nm)ReagentLinear RangeMolar Absorptivity (L/mol·cm)Application
Direct UV Spectrophotometry251, 294-297None (direct measurement)0.125-12 μg/mLNot specifiedPharmaceutical formulations
Oxidative Coupling with Fe³⁺/Phenanthroline504, 514FeCl₃ + 1,10-phenanthroline2-16 μg/mL34,237.9Pharmaceutical preparations
Oxidative Coupling with Cerium(IV)598Cerium(IV) sulfate + 5-aminosalicylic acid2-28 μg/mL1.9606×10⁴Pharmaceutical formulations
Electrochemical Methods Summary
MethodElectrodeLinear RangeLODApplication
Potentiometric TitrationIon-selective electrode16.0-96.0 mgNot specifiedPharmaceutical preparations
DNA Modified ElectrodeDNA-modified GCE4.7×10⁻¹⁰ to 9.3×10⁻⁹ M3.0×10⁻¹⁰ MBlood samples
Glassy Carbon Electrode with AuNPs/MWCNTsGCE/MWCNTs/AuNPs0.5 to 100 μmol/L0.13 μmol/LForensic and pharmaceutical samples
Stability-Indicating Methods Summary
Stress ConditionMajor Degradation ProductsKineticspH Dependence
Oxidative DegradationPromethazine sulfoxide, semiquinone radicalsFirst-order (oxygen-dependent)Maximum degradation at pH 5
Thermal DegradationN-demethylated productsComplex kinetics (concentration-dependent)Rate increases with pH
Photolytic DegradationPhoto-oxidation productsNon-first-orderpH-dependent
Known Impurities Summary
Impurity NameStructure TypeFormation PathwaySafety Classification
Promethazine SulfoxideOxidation productOxidative stress conditionsSpecified impurity
N-Desmethyl PromethazineN-demethylation productMetabolic or chemical N-demethylationSpecified impurity
Iso-PromethazinePositional isomerSynthetic impuritySpecified impurity
Dimethylaminoisopropyl Chloride (DAIC)Genotoxic impuritySynthetic process impurityClass 2 genotoxic impurity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crystals. Melting point 60 °C. Used as an antihistamine.
Solid

Color/Form

Crystals
White to faint yellow crystalline powde

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

284.13471982 g/mol

Monoisotopic Mass

284.13471982 g/mol

Boiling Point

374 to 379 °F at 3 mmHg (NTP, 1992)
190-192 °C at 3.00E+00 mm Hg
BP: 190-192 °C at 3 mm Hg
BP: 191 °C at 0.5 mm Hg

Heavy Atom Count

20

LogP

4.81
4.81 (LogP)
log Kow = 4.81
4.4

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and sulfur oxides/.

Appearance

Solid powder

Melting Point

140 °F (NTP, 1992)
60 °C
Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FF28EJQ494

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (11.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H410 (16.98%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (11.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Promethazine tablets and suppositories are indicated to treat rhinitis, allergic conjunctivitis, allergic reactions to blood or plasma, dermographism, anaphylactic reactions, sedation, nausea, vomiting, pain, motion sickness, and allergic skin reactions. Promethazine cough syrup with phenylephrine and codeine is indicated to relieve cough and upper respiratory symptoms, and nasal congestion associated with allergy or the common cold.
FDA Label

Livertox Summary

Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antiemetics; Antipruritics; Histamine H1 Antagonists; Sedatives, Nonbarbiturate
/Promethazine/ is indicated for the amelioration of allergic reactions to blood or plasma. /Included in US product label/
/Promethazine/ is indicated in anaphylaxis as an adjunct to epinephrine and other standard measures after the acute symptoms have been controlled. /Included in US product label/
/Promethazine/ is indicated for other uncomplicated allergic conditions of the immediate type when oral therapy is impossible or contraindicated. /Included in US product label/
For more Therapeutic Uses (Complete) data for Promethazine (12 total), please visit the HSDB record page.

Pharmacology

Promethazine is is a histamine H1 antagonist that can be used for it's ability to induce sedation, reduce pain, and treat allergic reactions.[L4000] Promethazine's effects generally last 4-6h but can last up to 12h.[L4000] Patients should be counselled regarding CNS and respiratory depression, reduce seizure threshold, and bone marrow depression.[L4000]
Promethazine is a phenothiazine derivative with antiemetic and antihistaminic properties. Promethazine antagonizes the central and peripheral effects of histamine mediated by histamine H1 receptors. The effects include bronchoconstriction, vasodilation and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic and antiemetic activities.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA10 - Promethazine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD02 - Promethazine

Mechanism of Action

Promethazine is a an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors. The antihistamine action is used to treat allergic reactions. Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension. Antagonism of histamine H1, muscarinic, and dopamine receptors in the medullary vomiting center make promethazine useful in the treatment of nausea and vomiting.
Promethazine is a phenothiazine derivative with potent sedative properties. Although the drug can produce either CNS stimulation or CNS depression, CNS depression manifested by sedation is more common with therapeutic doses of promethazine. The precise mechanism of the CNS effects of the drug is not known.
Although it has been reported that the drug has slight antitussive activity, this may result from its anticholinergic and CNS depressant effects. In therapeutic doses, promethazine appears to have no substantial effect on the cardiovascular system. Although rapid IV administration of promethazine may produce a transient fall in blood pressure, blood pressure usually is maintained or slightly elevated when the drug is given slowly.
Promethazine hydrochloride is a phenothiazine derivative which possesses antihistaminic, sedative, antimotion-sickness, antiemetic, and anticholinergic effects. Promethazine is a competitive H1 receptor antagonist, but does not block the release of histamine. Structural differences from the neuroleptic phenothiazines result in its relative lack (1/10 that of chlorpromazine) of dopamine antagonist properties.
The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/
For more Mechanism of Action (Complete) data for Promethazine (18 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

1.03X10-5 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

60-87-7
38878-40-9

Absorption Distribution and Excretion

A 25mg dose of intramuscular promethazine reaches a Cmax of 22ng/mL. Intravenous promethazine reaches a Cmax of 10.0ng/mL, with a Tmax of 4-10h, and an AUC of 14,466ng\*h/mL. Oral promethazine is only 25% bioavailable due to first pass metabolism. Oral promethazine reaches a Cmax of 2.4-18.0ng/mL, with a Tmax of 1.5-3h, and an AUC of 11,511ng\*h/mL.
An intravenous dose of promethazine is 0.64% eliminated in the urine as the unchanged parent drug, 0.02-2.02% in the urine as desmethylpromethazine, 10% in the urine as promethazine sulfoxide.
The volume of distribution of promethazine is approximately 970L or 30L/kg.
The intravenous clearance of promethazine is approximately 1.14L/min. The renal clearance of promethazine is 5.9mL/min and the renal clearance of promethazine sulfoxide is 90.4mL/min.
Promethazine is well absorbed from the GI tract and from parenteral sites. Plasma concentrations of promethazine required for sedative effects are unknown. The onset of sedative effects occurs within 20 minutes following oral, rectal, or IM administration, and within 3-5 minutes following IV administration. The duration of sedative effects varies but may range from 2-8 hours depending on the dose and route of administration.
Promethazine is widely distributed in body tissues. Compared with other organs, lower concentrations of the drug are found in the brain, but this concentration is higher than the plasma concentration.
Promethazine has been reported to be 93% protein bound when determined by gas chromatography and as 76-80% bound when determined by high-performance liquid chromatography.
Promethazine readily crosses the placenta. It is not known whether the drug is distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for Promethazine (9 total), please visit the HSDB record page.

Metabolism Metabolites

Promethazine is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite. Hydroxylation of promethazine is predominantly mediated by CYP2D6.
Promethazine hydrochloride is metabolized in the liver, with the sulfoxides of promethazine and N-desmethylpromethazine being the predominant metabolites appearing in the urine.
Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/
First order kinetics observed for oxidation of promethazine HCl in aqueous solution. Reaction rate was pH dependent up to pH 5. Cu ions increased rates as did Fe. Under anaerobic conditions, Cu and Fe were required for the reaction. Isolation of products carried out by tlc.
Incubation of promethazine (Ia) and desmethylpromethazine (Ib) with 9000g supernatant fractions of rabbit liver homogenate resulted in formation of N-dealkylated, N-oxygenated and ring-hydroxylated products. The N-oxidation products identified by t.l.c. and mass spectra using synthetic reference products are promethazine-N-oxide (IX) and the nitrone (VIII), which is believed to be formed chemically and metabolically from the metabolite N-hydroxydesmethylpromethazine (VII).
To determine which cytochrome P450 form is involved in the promethazine [10-(2-dimethylaminopropyl) phenothiazine] metabolism, in vitro analysis using human liver microsomes were performed. Promethazine was mainly biotransformed to ring-hydroxylated, S-oxidized and N-demethylated metabolites. The promethazine hydroxylase in human liver microsomes was inhibited by SKF-525A, propranolol, sparteine, quinidine and anti-CYP2D6 serum suggesting involvement of a P450 related to CYP2D6. Lineweaver-Burk plots for the hydroxylation, S-oxidation and N-demethylation indicated that the hydroxylation occurred with a low K(m) value in human liver microsomes. Microsomes from genetically-engineered human B-lymphoblastoid cells expressing CYP2D6 hydroxylated promethazine most efficiently as compared to other P450 forms, indicating that it was the principal P450 responsible for the metabolism of promethazine in human liver microsomes. The inhibition of CYP2D6-catalysed bufuralol 1'-hydroxylase by various histamine H3 antagonists including promethazine suggested that promethazine and some other histamine H1 antagonists could be inhibitors of this P450 in human liver microsomes.
Promethazine has known human metabolites that include Promethazine N-glucuronide, N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, and Promethazine sulfoxide.
Hepatic Route of Elimination: Promethazine hydrochloride is metabolized in the liver, with the sulfoxides of promethazine and N-desmethylpromethazine being the predominant metabolites appearing in the urine. Half Life: 16-19 hours

Associated Chemicals

Promethazine hydrochloride;58-33-3

Wikipedia

Promethazine
Eflornithine

Drug Warnings

/BOXED WARNING/ WARNING: Respiratory Depression - Pediatrics. /Promethazine/ injection should not be used in pediatric patients less than 2 years of age because of the potential for fatal respiratory depression. Postmarketing cases of respiratory depression, including fatalities, have been reported with use of promethazine in pediatric patients less than 2 years of age. Caution should be exercised when administering promethazine injection to pediatric patients 2 years of age and older.
/BOXED WARNING/ WARNING: Severe Tissue Injury, Including Gangrene. /Promethazine/ injection can cause severe chemical irritation and damage to tissues regardless of the route of administration. Irritation and damage can result from perivascular extravasation, unintentional intra-arterial injection, and intraneuronal or perineuronal infiltration. Adverse event reports include burning, pain, erythema, swelling, sensory loss, palsies, paralysis, severe spasm of distal vessels, thrombophlebitis, venous thrombosis, phlebitis, abscesses, tissue necrosis, and gangrene. In some cases, surgical intervention, including fasciotomy, skin graft, and/or amputation have been required. Due to the risks of intravenous injection, the preferred route of administration of promethazine injection is deep intramuscular injection. Subcutaneous injection is contraindicated.
... Extrapyramidal reactions ... fairly common, usually 3 types ... Parkinsonian-like syndrome ... dystonia and dyskinesia, including torticollis, tics, and other involuntary muscle movements ... akathisia, shown by restlessness ... hyperreflexia, reported in newborn ... ./Phenothiazines/
Promethazine injection is contraindicated in comatose states.
For more Drug Warnings (Complete) data for Promethazine (55 total), please visit the HSDB record page.

Biological Half Life

The elimination half life of promethazine is approximately 12-15h.
Following intravenous administration in healthy volunteers, the plasma half-life for promethazine has been reported to range from 9 to 16 hours. The mean plasma half-life for promethazine after intramuscular administration in healthy volunteers has been reported to be 9.8 +/- 3.4 hours.
Half-life: 12 hours

Use Classification

Pharmaceuticals

Methods of Manufacturing

Promethazine is synthesized from 10-phenothiazine-2-propyl chloride and dimethylamine in the presence of Cu.

General Manufacturing Information

Patent: US patent 2,530,451 (1950 to Rhone-Poulenc)
The phenothiazines ... used in psychiatry have three carbon atoms interposed between position 10 of the central ring and the first amino nitrogen atom of the side chain at this position ... Antihistaminic phenothiazines ... have only two carbon atoms separating the amino group from position 10 of the central ring.
Introduced in 1946 for use in allergic conditions and has been used as a preanesthetic medication for its sedative and antiemetic effects.
Marketing for children has been discontinued /Phenergan/

Analytic Laboratory Methods

TLC of basic drugs /including promethazine/ on silica gel C.
Analysis of promethazine HCl formulations by high speed liquid chromatography.
Ultraviolet spectrophotometric determination in drugs.
Differential pulse polarographic assay for promethazine HCl in dosage forms.
Gas Chromatography.

Storage Conditions

Promethazine hydrochloride preparations should be protected from light. Promethazine hydrochloride oral solution and tablets should be stored in tight, light-resistant containers at 15-30 and 20-25 °C, respectively, while the rectal suppositories should be stored in well-closed containers at 2-8 °C. Freezing of the oral solution should be avoided. Following the date of manufacture, commercially available promethazine preparations have expiration dates of 2-5 years depending on the dosage form and manufacturer.
Promethazine hydrochloride injection should be stored in tight, light-resistant containers at 20-25 °C, but may be exposed to temperatures ranging from 15-30 °C. The injection should be discarded if the solution is discolored or contains a precipitate.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Promethazine injection may increase, prolong, or intensify the sedative action of central-nervous-system depressants, such as alcohol, sedative/hypnotics (including barbiturates), general anesthetics, narcotics, narcotic analgesics, tricyclic antidepressants, and tranquilizers; therefore, such agents should be avoided or administered in reduced dosage to patients receiving promethazine hydrochloride.
When given concomitantly with promethazine injection, the dose of barbiturates should be reduced by at least one-half, and the dose of narcotics should be reduced by one-quarter to one-half. Dosage must be individualized. Excessive amounts of promethazine injection relative to a narcotic may lead to restlessness and motor hyperactivity in the patient with pain ...
Because of the potential for promethazine hydrochloride to reverse epinephrine's vasopressor effect, epinephrine should NOT be used to treat hypotension associated with promethazine injection overdose.
Drug interactions, including an increased incidence of extrapyramidal effects, have been reported when some MAO Inhibitors and phenothiazines are used concomitantly. This possibility should be considered with promethazine injection.
For more Interactions (Complete) data for Promethazine (32 total), please visit the HSDB record page.

Stability Shelf Life

In general, promethazine HCl exhibits increasing stability with decreasing pH. /Promethazine HCl/
This product is light sensitive and should be inspected before use and discarded if either color or particulate is observed.
Turns blue on prolonged exposure to air and moisture.

Dates

Last modified: 08-15-2023
1: Onifer DJ, Butler FK, Gross KR, Otten EJ, Patton R, Russell RJ, Stockinger Z, Burrell E. Replacement of Promethazine With Ondansetron for Treatment of Opioid- and Trauma-Related Nausea and Vomiting in Tactical Combat Casualty Care. J Spec Oper Med. 2015 Summer;15(2):17-24. PubMed PMID: 26125161.
2: Deitrick CL, Mick DJ, Lauffer V, Prostka E, Nowak D, Ingersoll G. A comparison of two differing doses of promethazine for the treatment of postoperative nausea and vomiting. J Perianesth Nurs. 2015 Feb;30(1):5-13. doi: 10.1016/j.jopan.2014.01.009. Epub 2014 Nov 5. PubMed PMID: 25616881.
3: Baumann-Birkbeck L, Grant GD, Anoopkumar-Dukie S, Kavanagh JJ. Drowsiness and motor responses to consecutive daily doses of promethazine and loratadine. Clin Neurophysiol. 2014 Dec;125(12):2390-6. doi: 10.1016/j.clinph.2014.03.026. Epub 2014 Apr 12. PubMed PMID: 24791618.
4: Li X, Yang Y, Zhou K. [Simultaneous determination of chlorpromazine and promethazine and their main metabolites by capillary electrophoresis with electrochemiluminescence]. Se Pu. 2012 Sep;30(9):938-42. Chinese. PubMed PMID: 23285977.
5: Injectable promethazine: gangrene. Prescrire Int. 2010 Oct;19(109):216-7. PubMed PMID: 21188805.
6: de Silva HA, Pathmeswaran A, Ranasinha CD, Jayamanne S, Samarakoon SB, Hittharage A, Kalupahana R, Ratnatilaka GA, Uluwatthage W, Aronson JK, Armitage JM, Lalloo DG, de Silva HJ. Low-dose adrenaline, promethazine, and hydrocortisone in the prevention of acute adverse reactions to antivenom following snakebite: a randomised, double-blind, placebo-controlled trial. PLoS Med. 2011 May;8(5):e1000435. doi: 10.1371/journal.pmed.1000435. Epub 2011 May 10. PubMed PMID: 21572992; PubMed Central PMCID: PMC3091849.
7: Barrett TW, DiPersio DM, Jenkins CA, Jack M, McCoin NS, Storrow AB, Singleton LM, Lee P, Zhou C, Slovis CM. A randomized, placebo-controlled trial of ondansetron, metoclopramide, and promethazine in adults. Am J Emerg Med. 2011 Mar;29(3):247-55. doi: 10.1016/j.ajem.2009.09.028. Epub 2010 Mar 26. PubMed PMID: 20825792.
8: Yasnetsov VV, Karsanova SK, Yasnetsov VV. [A new approach to the search for vestibuloprotectors]. Aviakosm Ekolog Med. 2015;49(1):5-12. Russian. PubMed PMID: 25958460.
9: Huang M, Gao JY, Zhai ZG, Liang QL, Wang YM, Bai YQ, Luo GA. An HPLC-ESI-MS method for simultaneous determination of fourteen metabolites of promethazine and caffeine and its application to pharmacokinetic study of the combination therapy against motion sickness. J Pharm Biomed Anal. 2012 Mar 25;62:119-28. doi: 10.1016/j.jpba.2011.12.033. Epub 2012 Jan 4. PubMed PMID: 22264564.
10: Cantisani C, Ricci S, Grieco T, Paolino G, Faina V, Silvestri E, Calvieri S. Topical promethazine side effects: our experience and review of the literature. Biomed Res Int. 2013;2013:151509. doi: 10.1155/2013/151509. Epub 2013 Nov 19. Review. PubMed PMID: 24350243; PubMed Central PMCID: PMC3852816.
11: Kamei H, Isaji A, Noda Y, Ishikawa K, Senzaki K, Yamada K, Sugiura K, Tomita Y, Nabeshima T. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers. Arch Dermatol Res. 2012 May;304(4):263-72. doi: 10.1007/s00403-011-1192-2. Epub 2011 Dec 1. PubMed PMID: 22130869; PubMed Central PMCID: PMC3332365.
12: McClintock GH, LaReau RM, Watcharotone K, DeMaagd G. The initial examination of the efficacy of low-dose promethazine for the treatment of nausea and vomiting in the hospitalized elderly. Geriatr Nurs. 2010 Mar-Apr;31(2):115-22. doi: 10.1016/j.gerinurse.2010.01.001. Epub 2010 Feb 21. PubMed PMID: 20381712.
13: Kavanagh JJ, Grant GD, Anoopkumar-Dukie S. Low dosage promethazine and loratadine negatively affect neuromotor function. Clin Neurophysiol. 2012 Apr;123(4):780-6. doi: 10.1016/j.clinph.2011.07.046. Epub 2011 Aug 30. PubMed PMID: 21880544.
14: Sharma S, Sharma N, Das Gupta G. Optimization of promethazine theoclate fast dissolving tablet using pore forming technology by 3-factor, 3-level response surface-full factorial design. Arch Pharm Res. 2010 Aug;33(8):1199-207. doi: 10.1007/s12272-010-0810-4. Epub 2010 Aug 28. PubMed PMID: 20803123.
15: Wang XC, Hong JG, Yang XQ. [Discussions on the use of promethazine]. Zhonghua Er Ke Za Zhi. 2010 Jul;48(7):557-8. Chinese. PubMed PMID: 21055102.
16: Verhoeven E, Capron A, Hantson P. Pink urine. Clin Toxicol (Phila). 2014 Nov;52(9):980-1. doi: 10.3109/15563650.2014.961068. Epub 2014 Sep 19. PubMed PMID: 25233954.
17: Zur E. Nausea and vomiting in pregnancy: a review of the pathology and compounding opportunities. Int J Pharm Compd. 2013 Mar-Apr;17(2):113-23. Review. PubMed PMID: 23696171.
18: Larrimer MB, Dajani NK, Siegel ER, Eswaran H, Newport DJ, Stowe ZN. Antiemetic medications in pregnancy: a prospective investigation of obstetric and neurobehavioral outcomes. Am J Obstet Gynecol. 2014 Mar;210(3):270.e1-7. doi: 10.1016/j.ajog.2014.01.005. Epub 2014 Jan 8. PubMed PMID: 24412116.
19: Xi X, Ming L, Liu J. Voltammetric determination of promethazine hydrochloride at a multi-wall carbon nanotube modified glassy carbon electrode. Drug Test Anal. 2011 Mar;3(3):182-6. doi: 10.1002/dta.205. Epub 2010 Dec 1. PubMed PMID: 21125640.
20: Liu P, Liang S, Wang BJ, Guo RC. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. Eur J Drug Metab Pharmacokinet. 2009 Jul-Sep;34(3-4):177-84. PubMed PMID: 20166436.

Explore Compound Types